3-(2,2-Dimethyl-2,3-dihydro-1-benzofuran-7-yl)piperazin-2-one is a chemical compound with the IUPAC name 3-(2,2-dimethyl-2,3-dihydro-1-benzofuran-7-yl)-2-piperazinone. It is classified under the category of piperazine derivatives and contains a benzofuran moiety, which contributes to its potential biological activity. The CAS Number for this compound is 1373221-30-7, and it has a molecular weight of 246.31 g/mol.
The synthesis of 3-(2,2-Dimethyl-2,3-dihydro-1-benzofuran-7-yl)piperazin-2-one can involve various approaches. One effective method includes the condensation of appropriate aromatic precursors with piperazine derivatives. The synthesis typically follows these steps:
The synthesis may utilize various catalysts and solvents to enhance yield and selectivity. Techniques such as microwave-assisted synthesis or solvent-free conditions can be explored for efficiency and environmental benefits .
The molecular structure of 3-(2,2-Dimethyl-2,3-dihydro-1-benzofuran-7-yl)piperazin-2-one can be represented by its InChI code: InChI=1S/C14H18N2O2/c1-14(2)8-9-4-3-5-10(12(9)18-14)11-13(17)16-7-6-15-11/h3-5,11,15H,6-8H2,1-2H3,(H,16,17)
and its Canonical SMILES: CC1(CC2=C(O1)C(=CC=C2)C3C(=O)NCCN3)C
.
The molecular formula is C14H18N2O2, indicating the presence of carbon, hydrogen, nitrogen, and oxygen atoms in the compound. The structural configuration suggests that it possesses both hydrophobic (benzofuran) and hydrophilic (piperazine) characteristics.
While specific reactions involving this compound are not extensively documented in literature, it is known that benzofuran derivatives generally exhibit reactivity due to their electron-rich aromatic systems. Potential reactions include:
The reactivity of this compound is influenced by the presence of functional groups that can participate in electrophilic or nucleophilic attacks. Understanding these reactions is crucial for exploring potential modifications or derivatizations.
Research into similar compounds suggests that they could exhibit effects on neurotransmitter systems or other biological targets .
The physical properties of 3-(2,2-Dimethyl-2,3-dihydro-1-benzofuran-7-yl)piperazin-2-one include:
Key chemical properties include:
Further characterization through techniques such as nuclear magnetic resonance spectroscopy and mass spectrometry would provide detailed insights into its physical state and stability .
3-(2,2-Dimethyl-2,3-dihydro-1-benzofuran-7-yl)piperazin-2-one has potential applications in various fields:
CAS No.: 64199-88-8
CAS No.:
CAS No.: 2154-65-6
CAS No.: 94944-78-2
CAS No.: 70173-19-2